molecular formula C9H8N2O3 B1165694 2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate CAS No. 108863-79-2

2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate

Cat. No.: B1165694
CAS No.: 108863-79-2
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Description

2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate) is a chemical compound with the molecular formula C15H17NO5S. It is known for its unique structure, which includes a naphthalene ring system, a sulfonamide group, and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate) typically involves multiple steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce the hydroxy and sulfonamide groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure high yield and purity.

    Final Step: The final step involves the esterification of the intermediate compound with ethyl acetate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound) is scaled up using large reactors and optimized reaction conditions to achieve high efficiency. The process involves:

    Bulk Synthesis: Using large quantities of starting materials and reagents.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate) undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate) involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl benzoate): Similar structure but with a benzoate group instead of an acetate group.

    2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl propionate): Similar structure but with a propionate group instead of an acetate group.

Uniqueness

2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

108863-79-2

Molecular Formula

C9H8N2O3

Molecular Weight

0

Synonyms

2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate

Origin of Product

United States

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